Product packaging for Methyl 3-bromo-6-fluoro-2-methoxybenzoate(Cat. No.:CAS No. 1809157-87-6)

Methyl 3-bromo-6-fluoro-2-methoxybenzoate

Cat. No.: B1431562
CAS No.: 1809157-87-6
M. Wt: 263.06 g/mol
InChI Key: PQJCUHFVODZGSW-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound is formally classified as a substituted benzoate ester with the Chemical Abstracts Service registry number 1809157-87-6. The compound possesses the molecular formula C₉H₈BrFO₃ and exhibits a molecular weight of 263.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its substitution pattern on the benzoate framework.

The structural identity of this compound can be precisely described through its International Chemical Identifier string: InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3. The corresponding International Chemical Identifier Key is PQJCUHFVODZGSW-UHFFFAOYSA-N, providing a unique computational fingerprint for database searches and chemical informatics applications.

The compound exists as a liquid under standard conditions with a reported purity of 97 percent when sourced from commercial suppliers. This physical state distinguishes it from many related substituted benzoates that typically exist as crystalline solids, suggesting that the specific substitution pattern significantly influences intermolecular interactions and crystal packing arrangements.

Property Value
Chemical Abstracts Service Number 1809157-87-6
Molecular Formula C₉H₈BrFO₃
Molecular Weight 263.06 g/mol
Physical State Liquid
Purity (Commercial) 97%
International Chemical Identifier Key PQJCUHFVODZGSW-UHFFFAOYSA-N

From a chemical classification perspective, this compound belongs to the broader category of aromatic esters, specifically benzoate derivatives. The presence of halogen substituents places it within the subcategory of halogenated aromatics, while the methoxy group classifies it among aromatic ethers. This multi-functional nature contributes to its versatility in synthetic applications and its utility as a building block for more complex molecular architectures.

Historical Context and Development

The development of substituted benzoate compounds like this compound emerged from the broader historical evolution of aromatic chemistry and halogenation methodologies. The foundational understanding of electrophilic aromatic substitution, which underlies the synthesis of such compounds, was established through pioneering work on benzene bromination and related halogenation reactions.

Early research into aromatic bromination revealed that the introduction of bromine atoms onto benzene rings could be achieved through electrophilic aromatic substitution mechanisms, typically employing molecular bromine in the presence of Lewis acid catalysts such as iron tribromide. These fundamental discoveries laid the groundwork for developing more sophisticated multi-substituted aromatic compounds. The role of iron tribromide as a Lewis acid in facilitating bromination reactions involves the formation of positively charged bromine intermediates that can effectively attack electron-rich aromatic systems.

The historical development of fluorinated aromatic compounds represents a more recent advancement in organic chemistry, driven by the recognition that fluorine substitution can dramatically alter the electronic properties and biological activity of organic molecules. The incorporation of both bromine and fluorine substituents onto the same aromatic framework, as seen in this compound, represents a convergence of these two important areas of halogen chemistry.

The specific substitution pattern observed in this compound reflects advances in regioselective synthesis methodologies. The ability to precisely control the positioning of different substituents on aromatic rings has been crucial for developing compounds with tailored properties for specific applications. The 2-methoxy, 3-bromo, 6-fluoro substitution pattern creates a unique electronic environment that influences both the reactivity and physical properties of the resulting molecule.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its unique combination of functional groups and substitution pattern. The compound serves as an important synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical chemistry where the strategic placement of halogen atoms can profoundly influence biological activity and metabolic stability.

The presence of the bromine atom at the 3-position makes this compound particularly valuable for cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. These palladium-catalyzed transformations have become cornerstone methodologies in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The bromine substituent serves as an excellent leaving group in these reactions, facilitating the construction of biaryl systems and other important structural motifs.

Research into substituted benzoates has demonstrated their utility in medicinal chemistry applications. For example, related compounds have been employed in the synthesis of gefitinib, an important tyrosine kinase inhibitor used in cancer therapy. The synthetic route to gefitinib involves alkylation, nitration, reduction, and cyclization reactions starting from methyl 3-hydroxy-4-methoxybenzoate, illustrating the broader significance of substituted benzoate derivatives in pharmaceutical synthesis.

The fluorine atom at the 6-position introduces additional complexity to the electronic structure of the molecule. Fluorine substitution is known to significantly alter the lipophilicity, metabolic stability, and binding affinity of organic compounds. The high electronegativity of fluorine creates strong carbon-fluorine bonds that are resistant to metabolic degradation, making fluorinated compounds particularly attractive for drug development applications.

The methoxy group at the 2-position provides an electron-donating influence that modulates the overall electronic character of the aromatic ring. This electron donation can influence the reactivity patterns observed in electrophilic aromatic substitution reactions and can also affect the compound's ability to participate in hydrogen bonding interactions.

Structural Relationship to Other Substituted Benzoates

This compound belongs to a broader family of polysubstituted benzoate esters that exhibit similar structural motifs but with different substitution patterns. Understanding these structural relationships provides insight into structure-activity relationships and helps predict the properties and reactivity patterns of related compounds.

A closely related compound is methyl 2-bromo-6-fluoro-3-methoxybenzoate, which differs only in the relative positions of the bromine and methoxy substituents. This positional isomer has the molecular formula C₉H₈BrFO₃ and identical molecular weight of 263.06 grams per mole, but the different substitution pattern significantly alters its electronic distribution and reactivity profile. The International Chemical Identifier Key for this isomer is CXSPTJIGWXYHPZ-UHFFFAOYSA-N, demonstrating the structural specificity encoded in these molecular descriptors.

Another structurally related compound is methyl 3-bromo-5-fluoro-2-methoxybenzoate, where the fluorine atom is positioned at the 5-position rather than the 6-position. This compound shares the same molecular formula and weight but exhibits different chemical properties due to the altered electronic environment created by the fluorine repositioning.

The compound methyl 4-bromo-5-fluoro-2-methoxybenzoate represents yet another positional isomer where both halogen substituents are located on adjacent carbon atoms. This structural arrangement creates different steric and electronic interactions compared to the 3-bromo-6-fluoro substitution pattern, potentially leading to altered reactivity in nucleophilic substitution and cross-coupling reactions.

Compound Bromine Position Fluorine Position Methoxy Position Chemical Abstracts Service Number
This compound 3 6 2 1809157-87-6
Methyl 2-bromo-6-fluoro-3-methoxybenzoate 2 6 3 1519610-45-7
Methyl 3-bromo-5-fluoro-2-methoxybenzoate 3 5 2 1956380-61-2

The study of aromatic substitution patterns reveals important principles governing the reactivity of these compounds. Research has shown that the electronic effects of substituents significantly influence the regioselectivity of further substitution reactions. Electron-withdrawing groups such as halogens tend to deactivate the aromatic ring toward electrophilic substitution while directing incoming electrophiles to meta positions relative to the electron-withdrawing substituent. Conversely, electron-donating groups like methoxy activate the ring and direct substitution to ortho and para positions.

These structure-reactivity relationships have been extensively studied in the context of aromatic bromination reactions. For example, bromination of methoxybenzene proceeds rapidly and gives predominantly para-substituted products with smaller amounts of ortho-substituted isomers. This selectivity pattern reflects the strong activating influence of the methoxy group and its ability to stabilize the positive charge developed during electrophilic aromatic substitution.

The presence of multiple substituents in compounds like this compound creates complex electronic environments where the individual effects of each substituent can either reinforce or oppose each other. Understanding these cooperative and competitive effects is crucial for predicting the chemical behavior of polysubstituted aromatic compounds and for designing efficient synthetic strategies to access these important molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO3 B1431562 Methyl 3-bromo-6-fluoro-2-methoxybenzoate CAS No. 1809157-87-6

Properties

IUPAC Name

methyl 3-bromo-6-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJCUHFVODZGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206342
Record name Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809157-87-6
Record name Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809157-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Bromination

  • Reagents : N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
  • Solvent : Typically an inert solvent like dichloromethane or acetic acid.
  • Conditions : Controlled temperature (0–25 °C) to avoid polybromination.
  • Outcome : Selective bromination at the 3-position due to directing effects of methoxy (activating, ortho/para-directing) and fluoro (deactivating, ortho/para-directing) groups.

Halide Exchange or Metalation Followed by Bromination

  • In cases where direct bromination is challenging, a lithiation or metal-halogen exchange can be performed at the 3-position followed by quenching with a bromine source.

Esterification Procedures

Fischer Esterification

  • Reagents : Methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
  • Conditions : Reflux under methanol solvent for several hours.
  • Notes : Careful control to avoid hydrolysis or side reactions.

Methylation of Carboxylate Salts

  • Reagents : Methyl iodide or dimethyl sulfate with a base (e.g., potassium carbonate).
  • Conditions : Mild temperatures, typically room temperature or slightly elevated.
  • Advantages : Avoids strong acid conditions, suitable for acid-sensitive substrates.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Outcome
1. Starting Material 6-fluoro-2-methoxybenzoic acid Commercially available or synthesized Substituted benzoic acid
2. Bromination NBS, FeBr3 catalyst, dichloromethane, 0–25 °C, 2–4 hours Electrophilic aromatic substitution at 3-position Formation of 3-bromo-6-fluoro-2-methoxybenzoic acid
3. Esterification Methanol, H2SO4 catalyst, reflux 4–6 hours Fischer esterification converting acid to methyl ester This compound

Purification and Characterization

  • Purification : Column chromatography using hexane/ethyl acetate mixtures or recrystallization.
  • Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
  • Yields : Typically moderate to high (60–85%) depending on reaction optimization.

Data Table: Summary of Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination NBS, FeBr3, CH2Cl2 0–25 °C 2–4 hours 70–80 Controlled to avoid polybromination
Esterification Methanol, H2SO4 reflux 65–70 °C 4–6 hours 75–85 Acid-catalyzed Fischer esterification
Alternative Esterification Methyl iodide, K2CO3, acetone or DMF RT–50 °C 12–24 hours 65–75 Base-mediated methylation of acid salt

Research Findings and Optimization Notes

  • Regioselectivity : The presence of the methoxy group strongly directs bromination to the ortho position relative to itself, which corresponds to the 3-position on the ring when combined with the fluoro substituent at the 6-position.
  • Halogen Compatibility : Fluorine substituents are generally stable under bromination and esterification conditions, allowing selective modification without defluorination.
  • Scale-Up : Multi-gram scale syntheses have been reported using similar halogenation and esterification protocols with careful temperature and reagent control to maintain purity and yield.
  • Purification : Use of celite filtration and washing with sodium thiosulfate solution is effective to remove residual bromine and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Methyl 3-bromo-6-fluoro-2-methoxybenzoate has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Candida albicans0.125 µg/mL

These results suggest its potential use in treating infections caused by resistant microbial strains.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines. For example:

Cancer Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment.

Agrochemicals

The compound serves as a valuable intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The presence of halogen atoms enhances its biological activity, making it effective against various pests while minimizing environmental impact.

Materials Science

This compound is utilized in the development of novel materials due to its unique chemical structure. Its properties can be exploited in creating polymers with specific functionalities, such as improved thermal stability and resistance to degradation.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition profile of this compound against esterases. The findings revealed competitive inhibition with a Ki value of approximately 0.1 µM, highlighting its potential utility in therapeutic applications targeting lipid metabolism disorders.

Case Study 2: Antifungal Efficacy

Research focused on the antifungal efficacy of this compound against clinical isolates of Candida. Results indicated that it effectively inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or modify the function of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Potential Applications Reference
This compound C₉H₈BrFO₃ ~263.06 Br (3), F (6), -OCH₃ (2) Ester (-COOCH₃) Pharmaceutical intermediates -
Methyl 6-bromo-3-fluoro-2-methylbenzoate C₉H₈BrFO₂ 247.06 Br (6), F (3), -CH₃ (2) Ester (-COOCH₃) Agrochemical research
3-Bromo-6-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ ~233.04 Br (3), F (6), -OCH₃ (2) Aldehyde (-CHO) Synthetic intermediates
Methyl 3-amino-6-fluoro-2-methoxybenzoate C₉H₁₀FNO₃ 199.18 -NH₂ (3), F (6), -OCH₃ (2) Ester (-COOCH₃) Drug discovery
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazine ring, sulfonylurea linkage Ester (-COOCH₃) Herbicide

Key Differences and Implications

Substituent Positions and Reactivity :

  • The bromine and fluorine positions significantly influence electronic effects. In this compound, bromine at position 3 (meta to the ester) enhances electrophilic substitution reactivity compared to its isomer Methyl 6-bromo-3-fluoro-2-methylbenzoate, where bromine is para to the ester .
  • The methoxy group at position 2 in the target compound acts as an electron-donating group, increasing solubility in polar solvents compared to the methyl group in its analogue .

Functional Group Variations: Replacing the ester with an aldehyde (as in 3-Bromo-6-fluoro-2-methoxybenzaldehyde) introduces electrophilic character, making it reactive toward nucleophiles like Grignard reagents . Substituting bromine with an amino group (as in Methyl 3-amino-6-fluoro-2-methoxybenzoate) drastically alters electronic properties, reducing steric bulk and enabling hydrogen bonding in drug-receptor interactions .

Biological and Industrial Applications :

  • Halogenated esters (e.g., target compound) are pivotal in medicinal chemistry due to their metabolic stability and bioactivity. In contrast, sulfonylurea-based esters like metsulfuron methyl target plant acetolactate synthase enzymes, demonstrating herbicidal activity .

Research Findings and Data

Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances solubility in organic solvents (e.g., DMF, acetone) compared to methyl-substituted analogues .
  • Stability : Bromine and fluorine substituents increase thermal stability, as evidenced by LC-MS and NMR data in related compounds .

Biological Activity

Methyl 3-bromo-6-fluoro-2-methoxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the following molecular formula:

  • Molecular Formula : C10H8BrF O3
  • Molecular Weight : Approximately 263.06 g/mol

The presence of bromine and fluorine atoms, along with a methoxy group, contributes to its polar properties, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features suggest potential interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

The halogen substituents enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules, which may lead to modifications in their function .

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

  • Antimicrobial Activity :
    • Study : The compound was tested against multiple bacterial strains.
    • Results : Showed significant inhibition against E. coli and K. pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties.
  • Anticancer Potential :
    • Study : Evaluated for cytotoxic effects on cancer cell lines.
    • Results : Demonstrated dose-dependent cytotoxicity, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • Study : Investigated its binding affinity to specific enzymes.
    • Results : Enhanced binding affinity due to the presence of bromine and fluorine groups was observed, indicating a mechanism for its biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameKey FeaturesUnique Aspects
Methyl 2-bromo-5-methoxybenzoateBromine at position 2; methoxy at 5Different halogen positioning affects reactivity
Methyl 4-bromo-2-fluoro-benzoateBromine at position 4; fluorine at 2Altered electronic properties due to positioning
Methyl 3-bromo-6-cyano-2-methoxybenzoateCyano group additionEnhanced reactivity due to cyano group

This table illustrates how variations in substituent positions and types can significantly influence the biological activity and chemical behavior of these compounds .

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Case Study on Antimicrobial Agents :
    • Researchers synthesized derivatives of this compound to improve antimicrobial efficacy.
    • Results indicated that modifications led to compounds with enhanced activity against resistant bacterial strains.
  • Case Study on Cancer Therapeutics :
    • A study focused on the compound's ability to induce apoptosis in cancer cells.
    • Findings revealed that treatment with this compound resulted in significant apoptosis rates compared to controls.

Q & A

Basic: What are the key spectroscopic techniques for characterizing Methyl 3-bromo-6-fluoro-2-methoxybenzoate, and how are spectral assignments validated?

Answer:

  • FTIR and Raman Spectroscopy : Used to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxy C-O vibrations). Geometric optimization via computational tools (e.g., density functional theory) helps correlate experimental and theoretical vibrational frequencies .
  • NMR Analysis :
    • ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., methoxy singlet at δ ~3.9 ppm) and coupling constants (e.g., ortho-fluorine effects).
    • 19F NMR : Detects fluorine chemical shifts (δ -110 to -120 ppm for aromatic fluorine) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • Validation : Cross-referencing with analogous compounds (e.g., methyl 2-bromo-5-methoxybenzoate) and computational simulations resolves ambiguities .

Advanced: How can regioselectivity challenges during bromination/fluorination be addressed in synthesizing this compound?

Answer:

  • Directing Group Strategy : The methoxy group at position 2 directs electrophilic substitution to position 6 (para to methoxy, meta to ester). Fluorine’s electron-withdrawing nature further influences bromination at position 3 .
  • Metal-Mediated Halogenation : Use of CuBr₂ or AgF in controlled conditions ensures selective halogen placement. For example, bromination via radical pathways avoids over-halogenation .
  • Protection/Deprotection : Temporarily protecting the ester group (e.g., as a silyl ether) prevents unwanted side reactions during fluorination .

Basic: What purification methods are optimal for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) separates the product from unreacted starting materials (e.g., residual benzoic acid derivatives) .
  • Recrystallization : Using ethanol/water mixtures yields high-purity crystals. Monitor melting points (expected range: 80–90°C) to confirm purity .
  • HPLC : For trace impurity removal, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Advanced: How do steric and electronic effects influence cross-coupling reactions involving this compound?

Answer:

  • Suzuki-Miyaura Coupling : The bromine at position 3 is more reactive than fluorine due to lower bond dissociation energy. Use Pd(PPh₃)₄ and arylboronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid) to substitute bromine while retaining fluorine .
  • Buchwald-Hartwig Amination : Steric hindrance from the methoxy group at position 2 necessitates bulky ligands (e.g., XPhos) for efficient C-N bond formation .
  • Competitive Reactivity : Fluorine’s electronegativity deactivates the ring, slowing meta-substitution reactions. Kinetic studies under varying temperatures (25–80°C) optimize yields .

Advanced: How can contradictions in NMR data due to substituent proximity be resolved?

Answer:

  • 2D NMR Techniques :
    • COSY : Identifies coupling between adjacent protons (e.g., H-4 and H-5 in the aromatic ring).
    • NOESY : Detects spatial proximity of methoxy protons to aromatic hydrogens, clarifying substituent orientation .
  • Computational Modeling : Gaussian09 or ORCA simulations predict chemical shifts and coupling constants, reconciling experimental anomalies .
  • Isotopic Labeling : Synthesizing deuterated analogs (e.g., CD₃O-) simplifies spectral interpretation .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the ester group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester to the carboxylic acid .
  • Long-Term Stability : Periodic TLC analysis (hexane/ethyl acetate) monitors degradation (e.g., bromine loss or ester hydrolysis) .

Advanced: What mechanistic insights explain the hydrolysis pathways of the methyl ester group?

Answer:

  • Acid-Catalyzed Hydrolysis : Proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate. Methanol is released, yielding 3-bromo-6-fluoro-2-methoxybenzoic acid .
  • Base-Mediated Saponification : OH⁻ attacks the carbonyl, generating a carboxylate. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave the ester under mild conditions (pH 7, 37°C), useful for bioconjugation studies .

Advanced: How can computational tools predict reactivity in derivatives of this compound?

Answer:

  • DFT Calculations : Gaussian09 or ORTEP-III (with GUI) models transition states for halogenation or coupling reactions. For example, Fukui indices identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction rates in cross-coupling .
  • Docking Studies : Predicts binding affinities of derivatives (e.g., as kinase inhibitors) using AutoDock Vina .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-6-fluoro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-6-fluoro-2-methoxybenzoate

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